molecular formula C11H9F3O2 B1597892 5-Phenyl-3-(trifluoromethyl)oxolan-2-one CAS No. 241819-52-3

5-Phenyl-3-(trifluoromethyl)oxolan-2-one

Cat. No.: B1597892
CAS No.: 241819-52-3
M. Wt: 230.18 g/mol
InChI Key: VMFJOFAAYDXZBX-UHFFFAOYSA-N
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Description

5-Phenyl-3-(trifluoromethyl)oxolan-2-one is a chemical compound with the molecular formula C11H9F3O2 . It is also known by other names such as 4-Hydroxy-4-phenyl-2-trifluoromethylbutyric acid lactone and gamma-phenyl-alpha-(trifluoromethyl)-gamma-butyrolactone .


Molecular Structure Analysis

The molecular structure of this compound consists of an oxolan ring attached to a phenyl group and a trifluoromethyl group . The InChI representation of the molecule is InChI=1S/C11H9F3O2/c12-11(13,14)8-6-9(16-10(8)15)7-4-2-1-3-5-7/h1-5,8-9H,6H2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 230.18 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 230.05546401 g/mol . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

Anticancer Potential

  • Apoptosis Inducers : A compound structurally related to 5-Phenyl-3-(trifluoromethyl)oxolan-2-one, namely 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, has been identified as a novel apoptosis inducer. It exhibits activity against breast and colorectal cancer cell lines and can arrest cells in the G(1) phase, followed by apoptosis induction. This compound targets TIP47, an IGF II receptor binding protein, highlighting its potential as an anticancer agent (Zhang et al., 2005).

Luminescence and Photophysical Properties

  • Photoluminescence in Metal-Organic Frameworks : Lanthanide-based metal-organic frameworks (Ln-MOFs) synthesized with oxalate and phenanthroline exhibit unique photoluminescent properties. These complexes demonstrate high chemical and thermal stability and are potentially useful in sensing applications, particularly in detecting ammonia and Fe3+ ions (Luo et al., 2018).

Organic Synthesis

  • Synthesis of Difluoromethylene-Containing Compounds : this compound andrelated compounds have been used in the synthesis of various difluoromethylenated 1,2,4-oxadiazole-containing compounds. These reactions involve interactions with unsaturated compounds and yield products such as γ-butyrolactones and tetrahydrofurans, showcasing the versatility of these compounds in organic synthesis (Yang et al., 2007).

Biophysical Applications

  • Measuring Microviscosity in Biological Systems : The fluorescence intensity and lifetime of certain derivatives related to this compound correlate with the viscosity of the medium. This property is utilized for measuring local microviscosity in biological systems, such as in live cells, providing insights into vital intracellular processes (Kuimova et al., 2008).

Antimicrobial and Antibacterial Agents

  • Derivatives as Bio-active Agents : Certain derivatives of this compound have shown potential as bio-active agents with antimicrobial, antioxidant, and DNA binding properties. These compounds have been synthesized efficiently and evaluated for their in vitro activities, highlighting their potential in medicinal chemistry (Gupta et al., 2016).

Photophysical and Electrochemical Studies

  • Fluorescence and Magnetic Properties of Metal Complexes : Research on complexes containing this compound has led to insights into their photophysical and magnetic properties. These studies are crucial for applications in optoelectronics and energy conversion (Mills et al., 2018).

Properties

IUPAC Name

5-phenyl-3-(trifluoromethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)8-6-9(16-10(8)15)7-4-2-1-3-5-7/h1-5,8-9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFJOFAAYDXZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370081
Record name 5-phenyl-3-(trifluoromethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241819-52-3
Record name Dihydro-5-phenyl-3-(trifluoromethyl)-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241819-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-phenyl-3-(trifluoromethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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